![molecular formula C12H15NO5 B5103432 N-[(2-methoxyphenoxy)acetyl]alanine CAS No. 6240-94-4](/img/structure/B5103432.png)

N-[(2-methoxyphenoxy)acetyl]alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

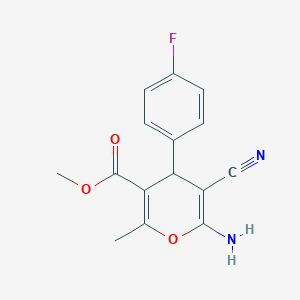

Synthesis Analysis

The synthesis of related peptide mimetics, such as N-acetyl alanine derivatives, has been explored through various methods, including microwave spectrum analysis and enzymatic resolution processes. For instance, the microwave spectrum of N-acetyl alanine methyl ester has been studied to determine the conformational structures of peptide mimetics, highlighting the importance of torsion-rotation parameters (Plusquellic et al., 2006)[https://consensus.app/papers/microwave-spectrum-peptide-nacetyl-alanine-methyl-ester-plusquellic/fef7d05d0b4453c9bf59e859b9a123df/?utm_source=chatgpt]. Additionally, the resolution of N-acetyl-D,L-3-methoxy-alanine by immobilized cells with aminoacylase has been investigated, demonstrating an effective method for separating enantiomers of similar compounds (Ji, 2010)[https://consensus.app/papers/resolution-nacetyldl3methoxyalanine-immobilized-cells-ji/06f1a7895351506aac670ab152e227f0/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of compounds similar to "N-[(2-methoxyphenoxy)acetyl]alanine" has been analyzed through techniques such as Fourier transform spectrometry and density functional theory. These studies provide insight into the conformational preferences and structural characteristics of peptide mimetics, which are crucial for understanding their chemical behavior and potential applications (Plusquellic et al., 2006)[https://consensus.app/papers/microwave-spectrum-peptide-nacetyl-alanine-methyl-ester-plusquellic/fef7d05d0b4453c9bf59e859b9a123df/?utm_source=chatgpt].

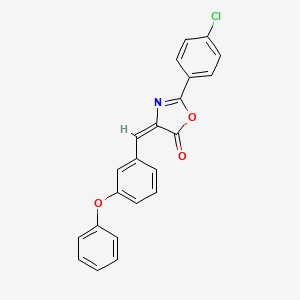

Chemical Reactions and Properties

Chemical reactions involving N-acetyl alanine derivatives have been explored to assess their reactivity and potential as intermediates in organic synthesis. For example, the synthesis, separation, and fungicidal activity of rotationally hindered isomers of related compounds have been studied, demonstrating their application in developing agrochemicals (Dreikorn et al., 1990)[https://consensus.app/papers/synthesis-separation-fungicidal-activity-rotationally-dreikorn/e9d56ff827195b76a8c9fab054a2de40/?utm_source=chatgpt].

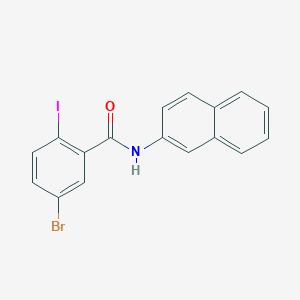

Physical Properties Analysis

The physical properties, such as solubility and conformational behavior, of alanine derivatives have been analyzed to understand their behavior in different environments. This information is crucial for the application of these compounds in various fields, including pharmaceuticals and materials science (Goodman et al., 1971)[https://consensus.app/papers/synthesis-alanine-oligopeptides-solubilityenhancing-goodman/b1e8fdbdcf3a5180960ff0c1900a2fa7/?utm_source=chatgpt].

Chemical Properties Analysis

The chemical properties of N-acetyl alanine derivatives, including their reactivity, stability, and interactions with other molecules, have been extensively studied. These studies provide valuable insights into the mechanisms of action and potential uses of these compounds in chemical synthesis and drug development (Kori et al., 1994)[https://consensus.app/papers/synthesis-angiotensin-converting-activity-kori/33521ba53a0e56e687edd0777959cfb0/?utm_source=chatgpt].

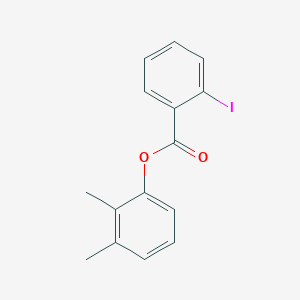

Mecanismo De Acción

Target of Action

A related compound, n-acetylalanine, has been found to interact with aldose reductase in humans . Aldose reductase is an enzyme involved in the polyol pathway and plays a role in diabetic complications.

Mode of Action

It’s worth noting that the interaction of related compounds with their targets often involves binding to the active site of the enzyme, leading to inhibition or modulation of the enzyme’s activity .

Biochemical Pathways

Related compounds such as n-acetylalanine are known to interact with enzymes like aldose reductase, which is part of the polyol pathway . This pathway is involved in glucose metabolism and is particularly relevant in conditions like diabetes.

Result of Action

Based on the action of related compounds, it could potentially modulate enzyme activity, leading to changes in the associated biochemical pathways .

Propiedades

IUPAC Name |

2-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-8(12(15)16)13-11(14)7-18-10-6-4-3-5-9(10)17-2/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPENGYPIIVADIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)COC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387517 |

Source

|

| Record name | 2-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6240-94-4 |

Source

|

| Record name | 2-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-oxo-2-phenylethyl)-6-phenyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B5103358.png)

![diethyl 5-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5103378.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5103399.png)

![2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5103415.png)

![4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5103435.png)

![3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5103440.png)

![dimethyl 5-{[phenyl(phenylthio)acetyl]amino}isophthalate](/img/structure/B5103446.png)

![2-{[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5103452.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5103459.png)